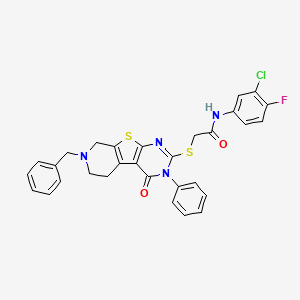
Egfr/stat3-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Egfr/stat3-IN-1 is a potent and selective inhibitor targeting the epidermal growth factor receptor (EGFR) and signal transducer and activator of transcription 3 (STAT3) pathways. These pathways are crucial in various cellular processes, including cell proliferation, survival, and differentiation. The compound has shown promise in preclinical studies for its potential therapeutic applications, particularly in cancer treatment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Egfr/stat3-IN-1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic route typically includes:
Formation of the core structure: This involves the reaction of specific starting materials under controlled conditions to form the core structure of the compound.
Functionalization: Various functional groups are introduced to the core structure through reactions such as alkylation, acylation, or halogenation.
Purification: The final product is purified using techniques like chromatography to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Egfr/stat3-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the compound.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce new functional groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, ethanol.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further studied for their biological activities.
Scientific Research Applications
Case Studies and Research Findings
- Head and Neck Squamous Cell Carcinoma:
- Non-Small Cell Lung Cancer:
Data Tables
Clinical Implications
The application of this compound holds promise for improving treatment outcomes in cancers characterized by aberrant EGFR and STAT3 signaling. By addressing the limitations of current therapies, this compound could potentially lead to:
- Personalized Treatment Strategies: Tailoring therapies based on individual tumor profiles may enhance therapeutic efficacy.
- Combination Therapies: Utilizing this compound alongside existing treatments could improve patient responses, particularly in resistant cases.
Mechanism of Action
Egfr/stat3-IN-1 exerts its effects by inhibiting the EGFR and STAT3 pathways. The compound binds to the active sites of EGFR and STAT3, preventing their activation and subsequent signaling. This inhibition disrupts the downstream signaling cascades involved in cell proliferation, survival, and differentiation, leading to reduced tumor growth and enhanced sensitivity to other treatments.
Comparison with Similar Compounds
Egfr/stat3-IN-1 is unique in its dual inhibition of both EGFR and STAT3 pathways, which sets it apart from other inhibitors that target only one of these pathways. Similar compounds include:
Gefitinib: An EGFR inhibitor used in the treatment of non-small cell lung cancer.
Stattic: A STAT3 inhibitor used in preclinical studies for its anti-cancer properties.
Erlotinib: Another EGFR inhibitor used in cancer therapy.
This compound’s dual-targeting approach offers a broader therapeutic potential and may overcome resistance mechanisms associated with single-target inhibitors .
Properties
Molecular Formula |
C30H24ClFN4O2S2 |
|---|---|
Molecular Weight |
591.1 g/mol |
IUPAC Name |
2-[(11-benzyl-3-oxo-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]-N-(3-chloro-4-fluorophenyl)acetamide |
InChI |
InChI=1S/C30H24ClFN4O2S2/c31-23-15-20(11-12-24(23)32)33-26(37)18-39-30-34-28-27(29(38)36(30)21-9-5-2-6-10-21)22-13-14-35(17-25(22)40-28)16-19-7-3-1-4-8-19/h1-12,15H,13-14,16-18H2,(H,33,37) |
InChI Key |
WZWGTGOXOZWWRG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1C3=C(S2)N=C(N(C3=O)C4=CC=CC=C4)SCC(=O)NC5=CC(=C(C=C5)F)Cl)CC6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















